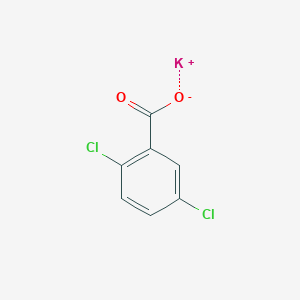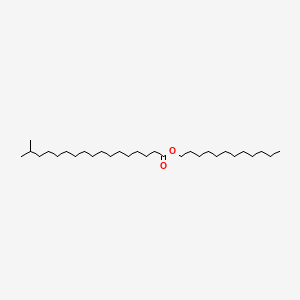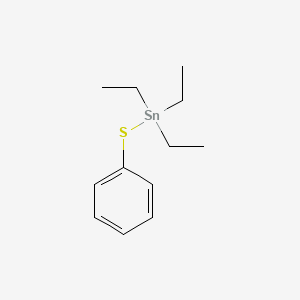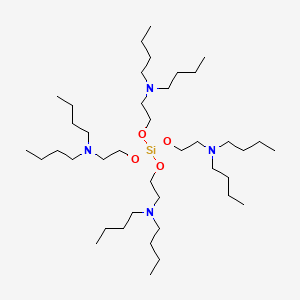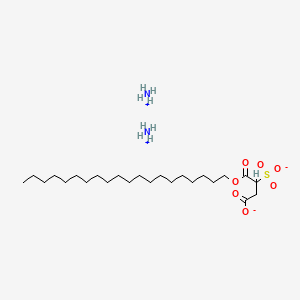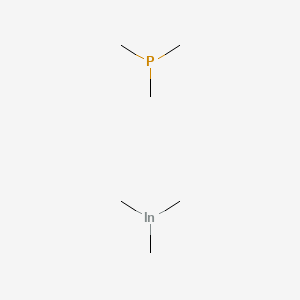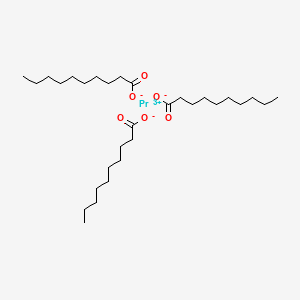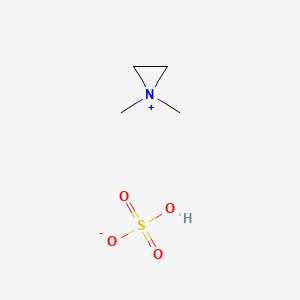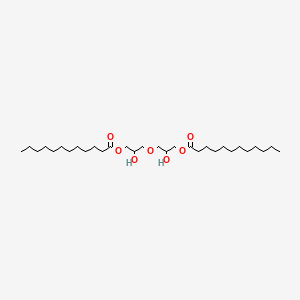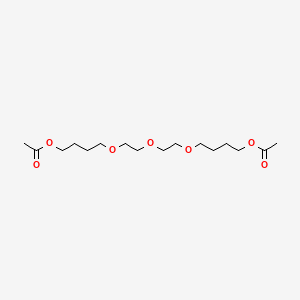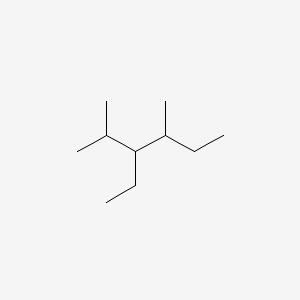
L-Lysine mono(benzenepyruvate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysine mono(benzenepyruvate) is a compound formed by the combination of L-lysine, an essential amino acid, and benzenepyruvate, a derivative of pyruvic acid. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. L-lysine is crucial for human and animal growth, while benzenepyruvate is involved in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Lysine mono(benzenepyruvate) can be synthesized through a series of chemical reactions involving L-lysine and benzenepyruvate. The process typically involves the following steps:
Formation of Benzenepyruvate: Benzenepyruvate is synthesized from benzaldehyde and pyruvic acid through a condensation reaction.
Coupling Reaction: L-lysine is then reacted with benzenepyruvate under controlled conditions to form L-lysine mono(benzenepyruvate). This reaction often requires a catalyst and specific temperature and pH conditions to ensure optimal yield.
Industrial Production Methods
Industrial production of L-lysine mono(benzenepyruvate) involves large-scale synthesis using similar chemical routes. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysine mono(benzenepyruvate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Various reagents, such as halogens and alkylating agents, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce more saturated compounds.
Applications De Recherche Scientifique
L-Lysine mono(benzenepyruvate) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a nutritional supplement.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in promoting bone health and its anti-viral properties.
Industry: It is used in the production of animal feed supplements and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of L-lysine mono(benzenepyruvate) involves its interaction with specific molecular targets and pathways. L-lysine is known to play a role in protein synthesis, calcium absorption, and collagen formation. Benzenepyruvate, on the other hand, is involved in energy metabolism and various biochemical reactions. Together, they exert their effects by influencing these pathways and promoting overall metabolic health.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-lysine hydrochloride: A common form of L-lysine used in supplements.
L-lysine acetate: Another derivative of L-lysine with similar applications.
Benzenepyruvic acid: A precursor to benzenepyruvate with similar chemical properties.
Uniqueness
L-Lysine mono(benzenepyruvate) is unique due to its combined properties of L-lysine and benzenepyruvate. This combination allows it to have a broader range of applications and potentially enhanced biological activity compared to its individual components.
Propriétés
Numéro CAS |
78000-36-9 |
|---|---|
Formule moléculaire |
C15H22N2O5 |
Poids moléculaire |
310.35 g/mol |
Nom IUPAC |
(2S)-2,6-diaminohexanoic acid;2-oxo-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H8O3.C6H14N2O2/c10-8(9(11)12)6-7-4-2-1-3-5-7;7-4-2-1-3-5(8)6(9)10/h1-5H,6H2,(H,11,12);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
Clé InChI |
ACJBRZHLANZBOR-ZSCHJXSPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC(=O)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)C(=O)O.C(CCN)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



